2-Aminothiophene-3-carbonitrile

Catalog No.
S668573
CAS No.
4651-82-5
M.F
C5H4N2S
M. Wt
124.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminothiophene-3-carbonitrile

CAS Number

4651-82-5

Product Name

2-Aminothiophene-3-carbonitrile

IUPAC Name

2-aminothiophene-3-carbonitrile

Molecular Formula

C5H4N2S

Molecular Weight

124.17 g/mol

InChI

InChI=1S/C5H4N2S/c6-3-4-1-2-8-5(4)7/h1-2H,7H2

InChI Key

XVGHZFWFGXDIOU-UHFFFAOYSA-N

SMILES

C1=CSC(=C1C#N)N

Canonical SMILES

C1=CSC(=C1C#N)N

Organic Synthesis

-Aminothiophene-3-carbonitrile serves as a valuable building block for the synthesis of more complex molecules. Its reactive amino and cyano groups allow chemists to introduce various functionalities through diverse chemical reactions. Studies have explored its utilization in the synthesis of:

  • Thiophene-based pharmaceuticals: The unique properties of the thiophene ring, including its aromaticity and electron-withdrawing character, make it a desirable scaffold for drug discovery. 2-Aminothiophene-3-carbonitrile can be employed as a precursor for the synthesis of novel therapeutic agents targeting various diseases [].
  • Functional materials: Researchers have investigated the potential of 2-aminothiophene-3-carbonitrile in the development of functional materials with specific properties. For instance, studies have explored its use in the synthesis of conductive polymers and organic light-emitting diodes (OLEDs).

Medicinal Chemistry

The potential biological activities of 2-aminothiophene-3-carbonitrile itself are also being explored. Studies have reported its:

  • Antimicrobial activity: Research suggests that 2-aminothiophene-3-carbonitrile exhibits antibacterial and antifungal properties, making it a potential candidate for the development of novel antimicrobial agents.
  • Anticancer activity: In vitro studies have shown that 2-aminothiophene-3-carbonitrile possesses antitumor activity against certain cancer cell lines []. Further research is needed to understand its potential for cancer treatment.

2-Aminothiophene-3-carbonitrile is an organic compound with the molecular formula C₅H₄N₂S and a molecular weight of 124.16 g/mol. It features a thiophene ring substituted with an amino group and a cyano group, making it a member of the thiophene family. The compound is characterized by its unique structure, which contributes to its chemical reactivity and biological properties. Its InChI Key is XVGHZFWFGXDIOU-UHFFFAOYSA-N, and it has a high gastrointestinal absorption rate, indicating potential for bioavailability in pharmaceutical applications .

Due to its functional groups:

  • Gewald Reaction: This reaction allows for the synthesis of arylenebis(2-aminothiophene-3-carbonitriles) through the condensation of thioketones and α-cyanoacetamides .
  • Mannich Reaction: It can undergo Mannich-type reactions, leading to the formation of more complex derivatives .
  • Cyclization Reactions: The compound can also engage in cyclization processes, yielding cyclic derivatives that may exhibit enhanced biological activity .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-aminothiophene-3-carbonitrile exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
  • Adenosine Receptor Modulation: Compounds related to 2-aminothiophene-3-carbonitrile have been identified as allosteric enhancers of the adenosine A1 receptor, which may have implications in treating various diseases such as cardiovascular conditions .

These properties suggest that 2-aminothiophene-3-carbonitrile could be valuable in medicinal chemistry.

Several methods are employed for synthesizing 2-aminothiophene-3-carbonitrile:

  • Solvent-Free Synthesis: High-speed vibration milling has been used to synthesize this compound without solvents, making the process more environmentally friendly and cost-effective .
  • Conventional Methods: Traditional synthetic routes involve refluxing thiophene derivatives with cyanoacetic acid or similar reagents under acidic conditions, leading to the formation of the target compound .

These methods highlight the compound's accessibility for research and industrial applications.

2-Aminothiophene-3-carbonitrile has several applications:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new drugs targeting microbial infections and receptor modulation.
  • Material Science: Its unique electronic properties make it suitable for use in organic electronics and photonic devices.

The versatility of this compound opens avenues in various fields of research.

Interaction studies involving 2-aminothiophene-3-carbonitrile focus on its binding affinity with biological targets:

  • Receptor Binding Studies: Investigations into its interaction with adenosine receptors have revealed potential pathways for therapeutic applications in neurology and cardiology .

Understanding these interactions is crucial for optimizing its pharmacological profiles.

Several compounds share structural similarities with 2-aminothiophene-3-carbonitrile. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesSimilarity Index
2-Amino-5-methylthiophene-3-carbonitrileMethyl substitution at position 50.80
2-Amino-4-hydroxythiophene-3-carbonitrileHydroxyl group at position 40.73
5-Amino-3-methylthiophene-2,4-dicarbonitrileDicarbonitrile functionality0.69
2-Aminothiophene-3-carboxamideCarboxamide instead of carbonitrile0.60

The uniqueness of 2-aminothiophene-3-carbonitrile lies in its specific combination of amino and cyano groups on the thiophene ring, which contributes to its distinct reactivity and biological profile compared to these similar compounds.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Amino-3-cyanothiophene

Dates

Last modified: 08-15-2023

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